Superior In Vivo Antitumor Efficacy: 26-Deoxyactein vs. Actein in A549 Xenograft Model
In a head-to-head in vivo study, 26-deoxyactein demonstrated numerically superior inhibition of A549 human lung cancer xenograft growth compared to actein [1]. At doses of 10 mg/kg and 30 mg/kg, 26-deoxyactein achieved T/C (%) values of 35% and 49%, respectively, whereas actein yielded T/C (%) values of 38% and 55% under identical conditions, indicating a modest but consistent advantage for 26-deoxyactein [2].
| Evidence Dimension | In vivo tumor growth inhibition (xenograft model) |
|---|---|
| Target Compound Data | T/C (%) = 35% (10 mg/kg), 49% (30 mg/kg) |
| Comparator Or Baseline | Actein: T/C (%) = 38% (10 mg/kg), 55% (30 mg/kg); Vehicle control: 100% |
| Quantified Difference | 26-deoxyactein reduced T/C (%) by an additional 3% at 10 mg/kg and 6% at 30 mg/kg compared to actein. |
| Conditions | A549 human lung cancer cells implanted subcutaneously in nude mice; compounds administered i.p. daily for 10 days. |
Why This Matters
This direct comparative in vivo data provides a quantitative basis for selecting 26-deoxyactein over actein when prioritizing antitumor efficacy in xenograft studies.
- [1] Wu D, Yao Q, Chen Y, Hu X, Qing C, Qiu M. The in Vitro and in Vivo Antitumor Activities of Tetracyclic Triterpenoids Compounds Actein and 26-Deoxyactein Isolated from Rhizome of Cimicifuga foetida L. Molecules. 2016 Jul 30;21(8):1001. View Source
- [2] Wu D, et al. Molecules. 2016 Jul 30;21(8):1001. View Source
